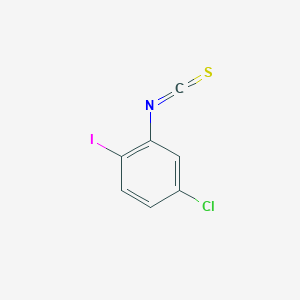

5-Chloro-2-iodophenyl Isothiocyanate

Description

Significance of the Isothiocyanate Functional Group in Organic Synthesis and Biological Systems

The isothiocyanate functional group is a cornerstone in organic synthesis due to its electrophilic carbon atom, which readily reacts with a wide range of nucleophiles. This reactivity makes isothiocyanates valuable intermediates for the synthesis of a plethora of sulfur- and nitrogen-containing compounds, including thioureas, carbamates, and various heterocyclic systems. chemrxiv.orgnih.gov The conversion of primary amines into isothiocyanates is a fundamental transformation in organic chemistry, with numerous methods developed to achieve this conversion efficiently. organic-chemistry.org For instance, the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by decomposition with a desulfurizing agent, is a classic and widely used synthetic route. nih.gov Phenyl isothiocyanate, one of the most well-known examples, is famously used as Edman's reagent for the sequential degradation and analysis of amino acids in peptides. wikipedia.org

In biological systems, isothiocyanates are recognized for a wide spectrum of activities. nih.gov Many are naturally occurring, produced from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli, cabbage, and watercress. nih.govfrontiersin.org These compounds are believed to be responsible for many of the health benefits associated with these foods. nih.gov Research has shown that isothiocyanates can exhibit anti-inflammatory, antimicrobial, and anticarcinogenic properties. nih.govmostwiedzy.pl Their mechanisms of action are diverse and include the modulation of key cellular pathways, such as the activation of the Nrf2 antioxidant response pathway and the inhibition of the NF-κB inflammatory signaling pathway. nih.govnih.gov

Contextualization of Halogenated Aryl Isothiocyanates within Synthetic and Mechanistic Studies

The incorporation of halogens onto the aromatic ring of an aryl isothiocyanate significantly modifies the molecule's electronic properties and reactivity. Halogens are electron-withdrawing groups that can influence the electrophilicity of the isothiocyanate carbon and the reactivity of the aromatic ring itself. Furthermore, halogens can serve as synthetic handles for further functionalization, particularly in metal-catalyzed cross-coupling reactions.

Aryl isothiocyanates bearing a halogen atom, such as iodine or bromine, in the ortho position to the isothiocyanate group are particularly valuable precursors for the synthesis of fused heterocyclic compounds. For example, 2-iodophenyl isothiocyanate and its derivatives can undergo intramolecular cyclization reactions to form benzothiazoles, a scaffold present in many biologically active molecules. These reactions often proceed by first reacting the isothiocyanate with a nucleophile to form a thiourea (B124793) intermediate, which then undergoes an intramolecular C-S bond formation, displacing the ortho-halogen. The reactivity of the halogen in these cyclization reactions typically follows the order I > Br > Cl > F, making ortho-iodoaryl isothiocyanates highly effective substrates. Mechanistic studies in this area focus on optimizing reaction conditions and understanding the role of catalysts, bases, and solvent systems in promoting efficient cyclization.

Overview of Research Trajectories for 5-Chloro-2-iodophenyl Isothiocyanate and Related Compounds

Direct and detailed research findings specifically for this compound are not extensively reported in publicly available scientific literature. However, based on the established chemistry of related halogenated aryl isothiocyanates, its potential research trajectories can be logically inferred. The primary precursor for its synthesis would be 5-chloro-2-iodoaniline (B43998), a compound that is synthetically accessible. rsc.orgchemicalbook.com Standard methods for converting anilines to isothiocyanates, such as treatment with thiophosgene (B130339), carbon disulfide, or other thiocarbonyl transfer reagents, would be applicable for the synthesis of this compound. chemrxiv.orgorganic-chemistry.org

The key structural features of this compound—an isothiocyanate group, a chloro substituent, and a highly reactive iodo substituent at the ortho position—dictate its most probable research applications.

Key Potential Research Trajectories:

Heterocyclic Synthesis: The most prominent research application for this compound is likely as a building block for complex heterocyclic molecules. Following the precedent set by 2-iodophenyl isothiocyanate, it could be used to synthesize a variety of 6-chloro-substituted 2-aminobenzothiazoles. The reaction would involve an initial step of treating the isothiocyanate with a primary or secondary amine to form a disubstituted thiourea, followed by an intramolecular cyclization that displaces the iodine atom.

Medicinal Chemistry Scaffolding: The resulting benzothiazole (B30560) core, substituted with a chlorine atom and a variable amino group, could be a target for medicinal chemistry programs. Halogenated aromatic structures are prevalent in pharmaceuticals, and the specific substitution pattern could be explored for potential biological activities.

Cross-Coupling Reactions: The iodine atom on the aromatic ring can serve as a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would allow for the introduction of diverse substituents at the 2-position of the ring, either before or after the transformation of the isothiocyanate group, leading to the creation of complex molecular architectures.

While specific experimental data for this compound remains scarce, its structural analogy to well-studied ortho-haloaryl isothiocyanates provides a clear roadmap for its potential utility in organic synthesis and medicinal chemistry research.

Data Tables

Table 1: Properties of Phenyl Isothiocyanate and Related Halogenated Analogs

This table provides a comparison of the physical and chemical properties of phenyl isothiocyanate and some of its halogenated derivatives. Data for this compound is not available and is therefore omitted.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Phenyl Isothiocyanate | 103-72-0 | C₇H₅NS | 135.19 | Colorless Liquid | -21 | 221 |

| 2-Chlorophenyl Isothiocyanate | 2740-81-0 | C₇H₄ClNS | 169.63 | Clear Yellow Liquid | N/A | N/A |

| 5-Chloro-2-iodoaniline | 6828-35-9 | C₆H₅ClIN | 253.47 | Solid | 40-44 | N/A |

Table 2: General Synthetic Routes for Aryl Isothiocyanates

This table summarizes common laboratory methods for the synthesis of aryl isothiocyanates from the corresponding primary aryl amines, which would be applicable for the preparation of this compound from 5-chloro-2-iodoaniline.

| Method | Reagents | General Conditions | Advantages |

| Thiophosgene Method | Thiophosgene (CSCl₂), Base (e.g., triethylamine) | Reaction of amine with thiophosgene in an inert solvent. | High efficiency for a wide range of amines. |

| Carbon Disulfide Method | Carbon Disulfide (CS₂), Base, Desulfurizing Agent (e.g., tosyl chloride, ethyl chloroformate) | Two-step, one-pot process involving in-situ formation and decomposition of a dithiocarbamate salt. | Avoids highly toxic thiophosgene; often uses readily available reagents. |

| Phenyl Chlorothionoformate Method | Phenyl Chlorothionoformate, Base (e.g., NaOH) | Can be performed as a one-pot or two-step process, versatile for electron-deficient amines. | Effective for a broad range of amines, including halogenated ones. |

Information compiled from nih.govorganic-chemistry.org.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClINS |

|---|---|

Molecular Weight |

295.53 g/mol |

IUPAC Name |

4-chloro-1-iodo-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3ClINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |

InChI Key |

QSZQECFHHVKSIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=S)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Iodophenyl Isothiocyanate and Analogues

Precursor Derivatization Strategies

The primary precursor for the synthesis of 5-Chloro-2-iodophenyl Isothiocyanate is 5-chloro-2-iodoaniline (B43998). The generation of this aniline (B41778) derivative is a critical first step, which itself can be prepared from more readily available starting materials such as 4-chloro-2-nitroaniline (B28928). The subsequent conversion of the aniline to the target isothiocyanate involves the formation of reactive intermediates.

Synthesis from Substituted Anilines

The foundational step in the synthesis of this compound is the availability of 5-chloro-2-iodoaniline. This precursor can be synthesized via a multi-step reaction sequence starting from 4-chloro-2-nitroaniline. The process typically involves a diazotization reaction followed by a Sandmeyer-type iodination, and subsequent reduction of the nitro group to an amine.

A representative synthetic pathway is outlined below:

Diazotization of 4-chloro-2-nitroaniline: The process begins with the diazotization of 4-chloro-2-nitroaniline in an aqueous acidic medium, typically using sodium nitrite (B80452) at low temperatures (e.g., 0 °C).

Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to introduce the iodine atom at the 2-position of the aromatic ring.

Reduction of the Nitro Group: The final step in the precursor synthesis is the reduction of the nitro group to an aniline. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like acetic acid, under heating conditions.

This sequence provides the key starting material, 5-chloro-2-iodoaniline, for the subsequent isothiocyanate formation.

Generation of Dithiocarbamate (B8719985) Intermediates

A common and versatile strategy for the synthesis of isothiocyanates from primary amines involves the formation of dithiocarbamate salt intermediates. This method is widely applicable to a range of aromatic amines, including halogenated anilines. The reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide (CS₂).

The general reaction is as follows: R-NH₂ + CS₂ + Base → [BaseH]⁺[R-NH-CS₂]⁻

In the context of synthesizing this compound, 5-chloro-2-iodoaniline would be reacted with carbon disulfide in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine, ammonia (B1221849), or inorganic bases like sodium hydroxide (B78521) or potassium carbonate. The resulting dithiocarbamate salt is often generated in situ and immediately used in the next step. For instance, a one-pot process can be employed where the amine reacts with CS₂ in an aqueous solution of potassium carbonate to form the dithiocarbamate intermediate. d-nb.info

| Amine | Reagents | Base | Solvent | Intermediate |

| 5-Chloro-2-iodoaniline | Carbon Disulfide (CS₂) | Triethylamine | Dichloromethane (B109758) | Triethylammonium 5-chloro-2-iodophenyl dithiocarbamate |

| 5-Chloro-2-iodoaniline | Carbon Disulfide (CS₂) | aq. Ammonia | Ethanol/Water | Ammonium (B1175870) 5-chloro-2-iodophenyl dithiocarbamate |

| 5-Chloro-2-iodoaniline | Carbon Disulfide (CS₂) | Potassium Carbonate | Water/DMF | Potassium 5-chloro-2-iodophenyl dithiocarbamate |

This table presents plausible reaction conditions for the formation of dithiocarbamate intermediates from 5-chloro-2-iodoaniline based on general methodologies.

Formation of Cyanothioformanilide Precursors

While less common than the dithiocarbamate route, the formation of cyanothioformanilide precursors represents an alternative pathway. This methodology is not as extensively documented for the synthesis of halogenated aryl isothiocyanates.

Classical and Modern Isothiocyanate Formation Reactions

Once the aniline precursor is obtained and, in many cases, converted to a more reactive intermediate like a dithiocarbamate salt, the final step is the formation of the isothiocyanate group. This can be achieved through various reagents and reaction conditions.

Phosgene-Based Approaches (e.g., Thiophosgene (B130339) and Triphosgene Analogues)

The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classical and often efficient method for the synthesis of isothiocyanates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

For the synthesis of this compound, 5-chloro-2-iodoaniline would be treated with thiophosgene in a suitable organic solvent.

Reaction with Thiophosgene: 5-Cl-2-I-C₆H₃-NH₂ + CSCl₂ → 5-Cl-2-I-C₆H₃-NCS + 2 HCl

Due to the high toxicity and volatility of thiophosgene, alternative, safer phosgene (B1210022) analogues have been developed. Triphosgene (bis(trichloromethyl) carbonate), a solid and therefore safer to handle reagent, can be used as a substitute for phosgene and in some cases, can be used in the desulfurization of dithiocarbamates to yield isothiocyanates.

| Precursor | Reagent | Base | Solvent | Product |

| 5-Chloro-2-iodoaniline | Thiophosgene | Triethylamine | Dichloromethane | This compound |

| Dithiocarbamate Salt | Triphosgene | Triethylamine | Chloroform | This compound |

This table illustrates potential phosgene-based approaches for the synthesis of this compound.

Carbon Disulfide-Mediated Reactions

The carbon disulfide-mediated synthesis of isothiocyanates is a widely used alternative to the thiophosgene method, primarily due to the lower toxicity of carbon disulfide. This approach typically proceeds via the in situ formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. organic-chemistry.org

A variety of reagents can be employed for the decomposition of the dithiocarbamate intermediate. These reagents act by promoting the elimination of a sulfur atom.

Common Desulfurizing Agents:

Tosyl Chloride: A facile and general protocol involves the tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ.

Propanephosphonic Acid Anhydride (B1165640) (T3P®): This reagent has been shown to be an efficient desulfurating agent in a two-step, one-pot reaction of primary amines with carbon disulfide.

Cyanuric Chloride (TCT): In a one-pot process, amines can be reacted with carbon disulfide in an aqueous potassium carbonate solution to form the dithiocarbamate, which is then desulfurized with TCT to afford the isothiocyanate. d-nb.info

Lead Nitrate: The dithiocarbamate salt can be treated with lead nitrate, which precipitates lead sulfide (B99878) and facilitates the formation of the isothiocyanate. orgsyn.org

| Dithiocarbamate Precursor | Desulfurizing Agent | Solvent | Key Features |

| In situ from 5-chloro-2-iodoaniline and CS₂ | Tosyl Chloride | Dichloromethane | General and facile protocol. |

| In situ from 5-chloro-2-iodoaniline and CS₂ | T3P® | Not specified | Efficient desulfuration. |

| In situ from 5-chloro-2-iodoaniline and CS₂ | Cyanuric Chloride (TCT) | Water/Dichloromethane | Suitable for one-pot aqueous synthesis. d-nb.info |

| Isolated ammonium dithiocarbamate | Lead Nitrate | Water | Classical method involving metal salt. orgsyn.org |

This interactive data table summarizes various desulfurizing agents used in carbon disulfide-mediated isothiocyanate synthesis, which are applicable for the preparation of this compound.

Desulfurization Reactions from Thioureas

A predominant and versatile method for synthesizing aryl isothiocyanates is through the desulfurization of N-arylthioureas. This process typically begins with the reaction of a primary aromatic amine with a source of thiocarbonyl, commonly carbon disulfide (CS2), in the presence of a base to form an intermediate dithiocarbamate salt. chemrxiv.orgnih.gov This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur species to yield the target isothiocyanate. chemrxiv.orgnih.gov

A variety of reagents have been successfully employed to effect this transformation. These agents vary in efficacy, substrate scope, and reaction conditions. Common desulfurizing agents include tosyl chloride, ethyl chloroformate, hydrogen peroxide, and metal salts such as copper(II) sulfate (B86663) and cobalt(II) chloride. nih.gov The use of tosyl chloride, for instance, allows for the in-situ generation of dithiocarbamate salts, which then decompose into isothiocyanates within minutes, providing high yields for both alkyl and aryl variants. nih.gov Electrochemically induced desulfurization represents a more modern approach that avoids the need for chemical oxidants or catalysts. researchgate.net

Molecular iodine (I₂) is also an effective mediator for this conversion, often used in conjunction with a base like pyridine. researchgate.net The reaction proceeds under mild conditions, typically at room temperature, making it suitable for sensitive substrates. The choice of desulfurizing agent can be critical, especially for preparing electron-deficient aryl isothiocyanates, where harsher conditions might be required. beilstein-journals.orgnih.gov

| Desulfurizing Agent | Typical Reaction Conditions | Substrate Scope | Reported Yields | Reference |

|---|---|---|---|---|

| Tosyl Chloride (TsCl) | Base (e.g., Triethylamine), in situ dithiocarbamate formation | Alkyl and Aryl | 75–97% | nih.gov |

| Copper(II) Sulfate (CuSO₄) | Mild conditions, room temperature | Aliphatic and Aromatic | Fair to good | nih.gov |

| Molecular Iodine (I₂) | Base (e.g., Pyridine), THF, Room Temperature | Aryl | Moderate to excellent | researchgate.net |

| Trifluoromethanesulfonyl anhydride (Tf₂O) | Base (e.g., Triethylamine), THF, 0°C to Room Temperature | Alkyl and Aryl | Good | ijacskros.com |

| Cyanuric Chloride (TCT) | Aqueous conditions, K₂CO₃, 0°C | Alkyl and Aryl (including electron-deficient) | Up to 99% | beilstein-journals.orgnih.gov |

Reactions Involving Elemental Sulfur

The use of elemental sulfur (S₈) provides an atom-economical pathway to isothiocyanates. mdpi.com This approach is particularly valued for its directness and tolerance of diverse functional groups, including halogens, which is pertinent for the synthesis of compounds like this compound. mdpi.comnih.govacs.org

Two primary strategies involve elemental sulfur. The first involves the in-situ generation of a thiocarbonyl intermediate from a carbene source, which subsequently reacts with a primary amine. mdpi.com For example, a three-component reaction between a difluorocarbene precursor, elemental sulfur, and a primary amine can produce the desired isothiocyanate rapidly at elevated temperatures (e.g., 80 °C). mdpi.com

The second major route is the direct sulfuration of isocyanides. While aliphatic isocyanides are generally unreactive under thermal conditions, aromatic isocyanides can react with elemental sulfur to afford isothiocyanates, although this often requires harsh conditions such as prolonged reflux in benzene (B151609) to achieve moderate yields. mdpi.com The efficiency of this transformation can be significantly improved through the use of catalysts or nucleophilic additives, which activate the elemental sulfur ring. mdpi.com The successful application of elemental sulfur in reactions involving halogenated aryl isothiocyanates underscores its utility in their synthesis. nih.govacs.orgresearchgate.net

Hypervalent Iodine Reagent Applications in Isothiocyanate Synthesis

Hypervalent iodine(III) reagents have emerged as powerful, environmentally friendly alternatives to heavy metal-based reagents in a wide range of organic transformations, including the synthesis of isothiocyanates. nih.govnih.gov These compounds act as efficient desulfurizing agents in the conversion of dithiocarbamate salts to isothiocyanates.

Reagents such as Phenyliodine(III) diacetate (PIDA) can promote desulfurization under mild conditions. researchgate.net The use of hypervalent iodine compounds is part of a broader trend towards developing more sustainable and metal-free synthetic protocols. nih.gov Their high reactivity and selectivity make them suitable for complex molecular architectures. The generation of hypervalent iodine species in situ from a catalytic amount of an aryl iodide precursor in the presence of a terminal oxidant represents a significant advancement, enhancing the sustainability of these methods. nih.gov

Reaction Condition Optimization for Halogenated Aryl Isothiocyanates

The synthesis of halogenated aryl isothiocyanates requires careful optimization of reaction parameters to achieve high yields and purity, particularly due to the electronic effects of the halogen substituents.

Solvent System Effects on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of aryl isothiocyanates, profoundly impacting reaction rates and yields, especially for substrates bearing electron-withdrawing groups like halogens. beilstein-journals.orgnih.gov For the conversion of halogenated anilines to dithiocarbamates, the use of aqueous systems can be challenging. However, the addition of a polar aprotic co-solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can dramatically improve conversion and yield. beilstein-journals.orgnih.gov

For instance, in the synthesis of 4-chlorophenyl isothiocyanate, switching from a purely aqueous medium to a mixed solvent system of DMF and water (e.g., 1:4 v/v) increased the isolated yield from 50% to over 90%. beilstein-journals.orgnih.gov This enhancement is attributed to the increased solubility of the aromatic amine and the intermediate dithiocarbamate salt in the organic co-solvent. Polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) are also commonly employed and have been shown to be effective in related syntheses involving halogenated aryl isothiocyanates. nih.govacs.org The development of protocols in aqueous media remains a key goal for greener chemistry, and optimization often involves finding the right balance of co-solvents to facilitate the reaction while minimizing environmental impact. beilstein-journals.orgacs.org

| Solvent System (v/v) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| H₂O | 20 | 56 | 50 | beilstein-journals.orgnih.gov |

| CH₃CN:H₂O (1:2) | 20 | 80 | 64 | beilstein-journals.orgnih.gov |

| DMAc:H₂O (1:2) | 6 | 91 | 86 | beilstein-journals.orgnih.gov |

| DMF:H₂O (1:2) | 6 | 98 | 91 | beilstein-journals.orgnih.gov |

| DMF:H₂O (1:4) | 6 | 98 | 92 | beilstein-journals.orgnih.gov |

Role of Catalysts (e.g., Iodine, Copper)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products under milder conditions with greater efficiency. In the context of halogenated aryl isothiocyanate synthesis, both iodine and copper have proven to be valuable.

Iodine: Molecular iodine (I₂) can act as a catalyst or mediator in the synthesis of isothiocyanate-derived heterocycles. researchgate.netnih.gov In the desulfurization of thioureas, iodine facilitates the oxidative cyclization process, leading to the formation of the isothiocyanate intermediate under mild, often room-temperature, conditions. researchgate.net

Copper: Copper catalysts are widely used for C–S bond formation, a key step in several synthetic routes to sulfur-containing compounds. researchgate.net Copper(I) iodide (CuI) is a particularly effective, inexpensive, and often ligand-free catalyst for coupling aryl iodides with a sulfur source. researchgate.net This is highly relevant for synthesizing this compound from a corresponding thiocyanate (B1210189) precursor. Furthermore, copper oxide (CuO) nanoparticles have been employed as a recyclable catalyst for the intramolecular cyclization of thioureas derived from o-halo isothiocyanates, such as 2-iodophenyl isothiocyanate and 2-chlorophenyl isothiocyanate. This "on-water" methodology is environmentally friendly and demonstrates the versatility of copper catalysis in synthesizing complex structures from halogenated isothiocyanate precursors.

Temperature and Pressure Influences

Temperature and pressure are fundamental parameters that control reaction kinetics and outcomes. In the synthesis of aryl isothiocyanates, conventional heating often requires elevated temperatures (80–100 °C) or reflux conditions to drive reactions to completion, particularly for less reactive, electron-deficient substrates. beilstein-journals.org

Green Chemistry Approaches in Synthesis (e.g., "On-Water" Conditions)

The principles of green chemistry encourage the use of environmentally benign solvents, and water is often the medium of choice due to its safety, availability, and low environmental impact. The synthesis of aryl isothiocyanates, including halogenated analogues like this compound, has been successfully adapted to aqueous conditions, offering a sustainable alternative to traditional methods that often rely on volatile and toxic organic solvents.

One prominent "on-water" methodology involves the reaction of the corresponding primary amine (5-Chloro-2-iodoaniline) with carbon disulfide in the presence of a base. d-nb.info This reaction forms a dithiocarbamate salt intermediate, which is then converted to the isothiocyanate through desulfurization. d-nb.info A general and facile one-pot protocol has been developed where the entire sequence is performed under aqueous conditions. d-nb.info In this process, the amine is reacted with carbon disulfide and a base like potassium carbonate in water to generate the dithiocarbamate salt in situ. d-nb.inforsc.org Subsequently, a desulfurizing agent is added to yield the final isothiocyanate product. d-nb.info

Several desulfurizing agents are effective in these aqueous systems. Sodium persulfate (Na₂S₂O₈) has been used as an efficient reagent for this transformation, providing a green and practical route to a diverse range of isothiocyanates in satisfactory yields. mdpi.com Another approach utilizes cyanuric chloride as the desulfurizing agent in a biphasic water/dichloromethane system. d-nb.info While this method is highly efficient, the choice of solvent is crucial, especially for starting materials with electron-deficient aromatic rings. d-nb.info For such substrates, a solvent mixture of DMF and water may be necessary to achieve a successful conversion. d-nb.info

The use of microwave irradiation in conjunction with water as a solvent represents another green chemistry approach for synthesizing isothiocyanates. mdpi.com Additionally, some methods employ cheap and non-toxic reagents like CaO as both a base and a desulfurating agent, further enhancing the green credentials of the synthesis. eurekaselect.com

These "on-water" syntheses are not only environmentally advantageous but also offer operational simplicity. The reaction work-up typically involves a straightforward extraction of the product into an organic solvent like ethyl acetate (B1210297), followed by standard purification procedures. rsc.org

The table below summarizes typical conditions used in the green synthesis of aryl isothiocyanates, which are applicable to the synthesis of this compound from its corresponding aniline precursor.

| Reagents | Solvent | Key Features | Typical Yields for Analogues | Reference |

|---|---|---|---|---|

| Amine, CS₂, K₂CO₃, Na₂S₂O₈ | Water | One-pot procedure; good tolerance for various functional groups including halogens. | Satisfactory to excellent | rsc.orgmdpi.com |

| Amine, CS₂, K₂CO₃, Cyanuric Chloride | Water / CH₂Cl₂ | Facile one-pot protocol; suitable for scale-up. | 70-98% | d-nb.info |

| Amine, CS₂, CaO | Not specified | Uses a cheap, non-toxic base and desulfurating agent. | Moderate to high | eurekaselect.com |

Purification and Isolation Techniques in Synthetic Organic Chemistry

The effective purification and isolation of this compound are critical steps to ensure high purity, which is essential for its subsequent use in research and synthesis. The choice of technique depends on the scale of the reaction, the nature of impurities, and the physical properties of the compound.

For laboratory-scale preparations, column chromatography is a widely used and effective method. rsc.org After the reaction work-up, which typically involves extracting the crude product into a solvent like ethyl acetate or dichloromethane and drying it over an anhydrous salt such as sodium sulfate, the solvent is removed under reduced pressure. rsc.orgijacskros.com The resulting residue is then subjected to flash chromatography on a silica (B1680970) gel column. ijacskros.com A non-polar eluent system, such as a mixture of hexane/ethyl acetate or pentane, is commonly employed to separate the desired isothiocyanate from starting materials and by-products. rsc.orgijacskros.com

On a larger, industrial scale, distillation is often the preferred method due to its cost-effectiveness and scalability. epo.org A multi-step purification process can be employed, starting with an acidic wash of the reaction mixture to remove basic impurities. epo.org The crude product is then concentrated and subjected to vacuum distillation to obtain a purer fraction. epo.org For achieving very high purity (e.g., >99.6%), a final step of rectification under reduced pressure may be performed. epo.org This approach significantly reduces the use of organic solvents compared to chromatographic methods. epo.org

Other isolation techniques can also be applied. A simple work-up might involve washing the organic extract containing the product with water, 1M HCl, and saturated sodium bicarbonate solution to remove various impurities. ijacskros.com For solid isothiocyanates, a purification method involves slurrying the crude material in a non-polar solvent like petroleum ether. orgsyn.org The isothiocyanate dissolves while insoluble impurities can be filtered off. The pure product is then recovered by evaporating the solvent. orgsyn.org

The selection of a suitable purification strategy is guided by the distinct physicochemical properties of this compound, such as its polarity and volatility, which are influenced by the presence of the chloro and iodo substituents.

The table below outlines common purification techniques applicable to aryl isothiocyanates.

| Technique | Scale | Description | Typical Solvents/Conditions | Reference |

|---|---|---|---|---|

| Column Chromatography | Laboratory | Separation based on polarity using a stationary phase (e.g., silica gel). | Eluents: Hexane/Ethyl Acetate, Pentane | rsc.orgijacskros.com |

| Vacuum Distillation | Large / Industrial | Separation based on boiling point differences under reduced pressure. | Preceded by acidic wash and concentration. | epo.org |

| Solvent Slurrying/Washing | Laboratory | Purification of solid products by washing with a solvent in which impurities are insoluble. | Petroleum Ether | orgsyn.org |

| Liquid-Liquid Extraction | All scales | Initial work-up step to separate the product from the aqueous reaction mixture and water-soluble impurities. | Ethyl Acetate, Dichloromethane | ijacskros.com |

Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Iodophenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes nucleophilic attack. This reactivity is the cornerstone of many derivatization pathways for 5-Chloro-2-iodophenyl Isothiocyanate.

Reactions with Primary and Secondary Amines: Formation of Thioureas

The reaction of isothiocyanates with primary or secondary amines is a robust and widely utilized method for the synthesis of thiourea (B124793) derivatives. researchgate.netnih.gov In the case of this compound, this reaction proceeds via the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. This addition leads to the formation of a thiourea linkage. The reaction is typically carried out under mild conditions and affords high yields of the corresponding N-(5-chloro-2-iodophenyl)-N'-substituted thioureas. researchgate.net

The general scheme for this reaction is as follows:

Scheme 1: General reaction of this compound with primary and secondary amines to form thioureas.

The resulting thiourea derivatives are stable compounds and serve as crucial intermediates for further synthetic transformations, most notably the synthesis of benzothiazoles. The specific reaction conditions can be tailored based on the reactivity of the amine.

| Amine Type | Typical Reaction Conditions | Product |

| Primary Aliphatic Amines | Room temperature, various solvents (e.g., CH2Cl2, THF) | N-(5-chloro-2-iodophenyl)-N'-alkylthiourea |

| Secondary Aliphatic Amines | Room temperature, various solvents (e.g., CH2Cl2, THF) | N-(5-chloro-2-iodophenyl)-N',N'-dialkylthiourea |

| Primary Aromatic Amines | Room temperature or gentle heating, various solvents | N-(5-chloro-2-iodophenyl)-N'-arylthiourea |

| Secondary Aromatic Amines | Room temperature or gentle heating, various solvents | N-(5-chloro-2-iodophenyl)-N'-aryl-N'-alkylthiourea |

This table is generated based on the general reactivity of isothiocyanates.

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Benzothiazoles)

The thiourea derivatives synthesized from this compound are valuable precursors for the synthesis of 2-aminobenzothiazoles. The presence of the iodine atom ortho to the thiourea linkage facilitates intramolecular cyclization. This transformation can be achieved under various conditions, often promoted by a base or a transition metal catalyst. researchgate.net The reaction proceeds through an intramolecular nucleophilic substitution, where the sulfur atom of the thiourea attacks the carbon atom bearing the iodine, leading to the formation of the benzothiazole (B30560) ring system.

The general reaction for the cyclization is depicted below:

Scheme 2: Intramolecular cyclization of N-(5-chloro-2-iodophenyl)thiourea derivatives to form 2-aminobenzothiazoles.

Different catalytic systems and reaction conditions have been developed for this type of cyclization. indexcopernicus.com

| Catalyst/Promoter | Base | Solvent | Temperature | Product |

| Copper(I) oxide nanoparticles | K2CO3 | Water | Reflux | 2-(Substituted-amino)-5-chlorobenzothiazole |

| Palladium catalysts | Various bases | Organic solvents | Varies | 2-(Substituted-amino)-5-chlorobenzothiazole |

This table is based on cyclization reactions of analogous 2-iodophenyl thioureas.

Other Nucleophilic Additions

Beyond amines, the isothiocyanate group of this compound is susceptible to attack by a variety of other nucleophiles. These reactions provide access to a broader range of functionalized derivatives.

Reaction with Organometallic Reagents: Organolithium and Grignard reagents can add to the electrophilic carbon of the isothiocyanate group. rsc.orgrsc.orgfiveable.memasterorganicchemistry.com This reaction, after an aqueous workup, typically yields thioamides. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.

Reaction with Alcohols and Thiols: While less common than the reaction with amines, alcohols and thiols can also add to the isothiocyanate moiety, particularly under basic conditions, to form thiocarbamates and dithiocarbamates, respectively. agriculturejournals.cz

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The C=N and C=S double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic systems. mdpi.comqucosa.de While specific examples for this compound are not extensively documented, the general reactivity of aryl isothiocyanates suggests potential for such transformations.

One common type of cycloaddition is the [3+2] cycloaddition with 1,3-dipoles such as azides, which can lead to the formation of five-membered heterocyclic rings. Diels-Alder reactions, where the isothiocyanate acts as a dienophile, are also conceivable, particularly with electron-rich dienes. nih.govresearchgate.net

Transformations of the Aryl Halogen Substituents

The chloro and iodo substituents on the aromatic ring of this compound offer further opportunities for derivatization, most notably through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Iodo-Substituted Aryl Rings)

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position of the phenyl ring. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds. nih.gov

In the context of this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the iodo-substituted position, allowing for the introduction of various aryl or vinyl groups while leaving the chloro substituent and the isothiocyanate group intact. nih.gov

The general scheme for the Suzuki-Miyaura reaction is as follows:

Scheme 3: Selective Suzuki-Miyaura cross-coupling at the iodo-position of this compound.

A variety of palladium catalysts and reaction conditions can be employed for this transformation.

| Palladium Catalyst | Base | Solvent | Boronic Acid (R'-B(OH)2) | Product |

| Pd(PPh3)4 | Na2CO3 or K2CO3 | Toluene/Water or Dioxane/Water | Arylboronic acids | 5-Chloro-2-arylphenyl Isothiocyanate |

| Pd(OAc)2 with phosphine (B1218219) ligand | Cs2CO3 or K3PO4 | Organic solvents (e.g., DMF, Dioxane) | Vinylboronic acids | 5-Chloro-2-vinylphenyl Isothiocyanate |

This table is illustrative and based on general conditions for Suzuki-Miyaura reactions of aryl iodides.

Other Halogen-Directed Functionalizations

The presence of both a chloro and an iodo substituent on the phenyl ring of this compound presents opportunities for selective, halogen-directed functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds (C-I being weaker) allows for chemoselective reactions targeting the iodine atom.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer a powerful toolkit for the derivatization of aryl halides. nobelprize.orgmdpi.com Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (amination) couplings are all, in principle, applicable to this compound. nobelprize.org In these transformations, a palladium(0) catalyst would typically undergo oxidative addition into the weaker C-I bond, leaving the C-Cl bond intact for potential subsequent reactions. This selective reactivity allows for a stepwise introduction of different substituents onto the aromatic core.

For instance, a Suzuki-Miyaura coupling could be envisioned to introduce a new aryl or alkyl group at the 2-position, displacing the iodine. The resulting 5-chloro-2-substituted phenyl isothiocyanate could then potentially undergo a second cross-coupling reaction under more forcing conditions to functionalize the 5-position. The isothiocyanate group is generally stable under the conditions of many palladium-catalyzed reactions, making this a viable strategy for creating a diverse library of derivatives. rsc.org

While specific examples of these cross-coupling reactions on this compound are not extensively detailed in the reviewed literature, the principles of palladium catalysis are well-established for a vast range of aryl halides, including those bearing isothiocyanate functionalities. nobelprize.orgresearchgate.net The successful application of these methods would depend on the careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to ensure compatibility with the isothiocyanate group and to maintain high selectivity for the C-I bond.

Supramolecular Interactions and Non-Covalent Bonding

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. In this compound, the presence of multiple halogen atoms and the sulfur-containing isothiocyanate group creates a rich landscape for supramolecular assembly, with halogen bonding playing a particularly significant role.

Halogen Bonding as an Acceptor Site at the Isothiocyanate Sulfur Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). mdpi.com The sulfur atom of an isothiocyanate group, with its lone pairs of electrons, can serve as an effective halogen bond acceptor. nih.gov

Studies on related metal-organic compounds containing isothiocyanate groups have demonstrated the significant potential of the sulfur atom to participate in halogen bonding. nih.gov In co-crystallization experiments with perfluorinated iodobenzenes (strong halogen bond donors), the isothiocyanate sulfur atom was consistently identified as the primary acceptor site, forming multiple I···S halogen bonds. nih.gov This ability to form up to three halogen bonds with donor molecules highlights the robust nature of the sulfur atom as a halogen bond acceptor. nih.gov

The table below summarizes key characteristics of halogen bonds involving isothiocyanate sulfur atoms, as observed in related systems.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Key Geometric Features |

| Perfluorinated Iodobenzenes | Isothiocyanate Sulfur | C–I···S | Linear or near-linear C–I···S angle |

| Diiodotetrafluorobenzene | Isothiocyanate Sulfur | C–I···S | Formation of discrete halogen-bonded units or complex layers |

Data compiled from studies on metal-organic compounds with isothiocyanate ligands. nih.gov

Investigating Multitopic Halogen Bond Acceptor Potential

Molecules that can form multiple non-covalent interactions are valuable building blocks in crystal engineering. This compound possesses several potential halogen bond acceptor sites, including the sulfur and nitrogen atoms of the isothiocyanate group and the chlorine atom. However, research on coordination compounds has shown that the isothiocyanate sulfur atom is a particularly potent acceptor. nih.gov

Coordination compounds featuring two isothiocyanate groups have been shown to act as multitopic acceptors, capable of forming numerous halogen bonds. nih.gov In one documented case, a metal-organic molecule with two isothiocyanate groups formed five distinct I···S halogen bonds with surrounding donor molecules, acting as a pentatopic halogen bond acceptor. nih.gov This demonstrates the capacity of the isothiocyanate functionality to facilitate complex supramolecular architectures through multiple, simultaneous halogen bonds. For this compound, this inherent potential of the sulfur atom suggests it is a primary site for directing crystal packing through halogen bonding.

Influence of Halogen Substituents on Intermolecular Interactions

Analysis of the crystal structures of isomers, such as dichlorobenzaldehydes, reveals that the relative positions of halogen substituents significantly affect the energies of intermolecular interactions. nih.gov A consistent feature in many aromatic compounds is the formation of molecular stacks, and the interaction energies between these stacked molecules are highly variable depending on the location of the halogen atoms. nih.gov

In the case of this compound, the following interactions are expected to be influential:

C-I···S/N Halogen Bonds: The iodine atom, being a stronger halogen bond donor than chlorine, is likely to form directional interactions with the sulfur or nitrogen atoms of the isothiocyanate group of neighboring molecules.

C-H···S/Cl/I Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the halogen or sulfur atoms can further stabilize the crystal lattice.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are also expected to be a significant stabilizing force.

The table below outlines the expected hierarchy of non-covalent interactions involving the halogen substituents in this compound, based on established principles of supramolecular chemistry.

| Interaction Type | Donor | Acceptor | Relative Strength | Expected Influence on Crystal Packing |

| Halogen Bond | C-I | S (Isothiocyanate) | Strong | Primary directional interaction |

| Halogen Bond | C-I | N (Isothiocyanate) | Moderate | Secondary directional interaction |

| Halogen Bond | C-Cl | S/N (Isothiocyanate) | Weak | Contributes to overall lattice energy |

| Hydrogen Bond | C-H | Cl/I/S | Weak | Fine-tunes molecular arrangement |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Variable | Contributes to stacking motifs |

The specific combination and geometry of these interactions will determine the final crystal structure, and slight changes in the substitution pattern can lead to vastly different solid-state arrangements. nih.gov The competition and cooperation between these various non-covalent forces are central to the crystal engineering of halogenated aromatic compounds.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Advanced NMR experiments, particularly two-dimensional correlation techniques, are instrumental in assembling the molecular framework.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range (typically 2-4 bond) correlations between heteronuclei, most commonly carbon and hydrogen. In the context of 5-Chloro-2-iodophenyl isothiocyanate derivatives, HMBC would be crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected between the protons on the aromatic ring and the carbon atoms, including the carbon of the isothiocyanate group. These correlations provide definitive evidence of the relative positions of the substituents. nih.gov

Table 1: Expected HMBC Correlations for a Hypothetical Derivative This table is illustrative and based on general principles of HMBC spectroscopy.

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

|---|---|---|

| H-3 | C-1, C-2, C-4, C-5 | Confirms position adjacent to C-2 and C-4 |

| H-4 | C-2, C-3, C-5, C-6 | Confirms position between C-3 and C-5 |

The chemical shifts of both ¹H and ¹³C nuclei are highly sensitive to the electronic environment. The presence of the electron-withdrawing chloro and iodo substituents, as well as the isothiocyanate group, significantly influences the chemical shifts of the aromatic protons and carbons in this compound. The iodine atom, in particular, is known to exert a "heavy atom effect," which can lead to significant shielding (an upfield shift) of the chemical shifts of nearby nuclei, a phenomenon known as the spin-orbit heavy atom on the light atom (SO-HALA) effect. mdpi.com This effect is a key consideration when interpreting the NMR spectra of such compounds.

Table 2: Predicted ¹H and ¹³C Chemical Shift Ranges for the Aromatic Ring These are estimated ranges based on known substituent effects.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Primary Influencing Substituent(s) |

|---|---|---|---|

| C-1 | - | ~132 | Isothiocyanate |

| C-2 | - | ~95 | Iodine (Heavy Atom Effect) |

| C-3 | ~7.6 | ~138 | Iodine, Chlorine |

| C-4 | ~7.1 | ~130 | Chlorine, Isothiocyanate |

| C-5 | - | ~130 | Chlorine |

X-ray Crystallography for Solid-State Structure Determination

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would yield a detailed molecular structure. nih.govresearchgate.netweizmann.ac.il This technique is capable of resolving the positions of all atoms, including the heavy iodine and chlorine atoms, with high precision. The resulting crystal structure would provide unequivocal proof of the compound's constitution. researchgate.netbeilstein-journals.org

In reactions where multiple isomers could potentially form, single-crystal X-ray diffraction is the gold standard for confirming the exact regioisomer produced. researchgate.net For derivatives of this compound, this technique would unambiguously determine the positions of the chloro, iodo, and isothiocyanate groups on the phenyl ring, leaving no doubt as to the connectivity. Furthermore, if any stereocenters were present in a derivative, X-ray crystallography would establish the relative and absolute stereochemistry.

Other Advanced Spectroscopic Characterization Methods

In addition to NMR and X-ray crystallography, other advanced spectroscopic techniques are vital for a comprehensive characterization of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound. rsc.orgnih.gov By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition. For this compound (C₇H₃ClINS), the expected monoisotopic mass would be calculated and compared to the experimental value to confirm the molecular formula.

Advanced Vibrational Spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov The isothiocyanate group (-N=C=S) has a very strong and characteristic asymmetric stretching vibration that typically appears in the range of 2000-2100 cm⁻¹. The presence of this band would be a key indicator of the isothiocyanate functionality. Other vibrations, such as the C-Cl and C-I stretches, would be expected at lower wavenumbers. researchgate.net

Table 3: Characteristic Vibrational Frequencies Based on typical ranges for the functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2100 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Iodophenyl Isothiocyanate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural properties of isothiocyanate compounds. While direct studies on 5-Chloro-2-iodophenyl Isothiocyanate are not extensively reported, the principles from related molecules can be applied to understand its behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on various phenyl isothiocyanates have utilized DFT to analyze their efficiency in different chemical reactions, including their potential as anticancer agents. These studies often involve calculating molecular orbitals (HOMO and LUMO) to understand reactivity and charge distribution. For this compound, it is expected that the electron-withdrawing nature of the chlorine and iodine atoms would significantly influence the electron density of the aromatic ring and the isothiocyanate group.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are employed to determine various molecular properties. For compounds similar to this compound, these calculations can provide accurate predictions of bond lengths, bond angles, and vibrational frequencies.

Conformational Analysis and Potential Energy Surfaces

The rotational freedom around the C-N bond of the isothiocyanate group and the C-C bonds of the phenyl ring allows for different conformations of this compound. Conformational analysis helps identify the most stable geometries and the energy barriers between different conformers. The geometry of related isothiocyanate-containing compounds has been optimized in computational studies to confirm their proposed structures.

Molecular Dynamics Simulations to Investigate Conformational Changes and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could reveal how the molecule behaves in a biological environment, which is crucial for understanding its potential mechanisms of action. Such simulations have been used to validate the stability of similar small molecules within the binding sites of target proteins.

Analysis of Substituent Effects on Electronic Structure and Reactivity

The presence of both electron-donating and electron-withdrawing substituents on the phenyl ring of isothiocyanates can have a significant impact on their reactivity. In this compound, the chlorine and iodine atoms act as electron-withdrawing groups, which is expected to affect the electrophilicity of the isothiocyanate carbon atom. This, in turn, influences its reactivity towards nucleophiles. Studies on related compounds have shown that such substituent effects can modulate the biological activity of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, these studies can predict the binding affinity and mode of interaction of a ligand with a target protein. For isothiocyanate derivatives, molecular docking has been employed to understand their interaction with biological targets, revealing favorable binding affinities. Such studies for this compound could help in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Prediction of Ligand-Target Interactions (e.g., Enzyme Binding, Receptor Affinity)

No publicly available research data specifically details the prediction of ligand-target interactions for this compound. Computational screenings, molecular docking studies, or other in silico methods to identify its potential binding to enzymes or receptors have not been reported in the literature reviewed.

Elucidating Molecular Interaction Mechanisms in silico

There is no published research that elucidates the molecular interaction mechanisms of this compound through in silico methods. Studies detailing its binding modes, key interacting residues with potential biological targets, or the thermodynamic and kinetic profiles of such interactions are not available.

Structure Activity Relationship Sar Investigations of Halogenated Aryl Isothiocyanates

Principles of SAR in Designing and Modifying Isothiocyanate Structures

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure and physicochemical properties. Modifications to a molecule's scaffold can lead to significant changes in its interaction with biological targets, such as enzymes or receptors, thereby altering its efficacy.

In the context of isothiocyanates, the core pharmacophore is the -N=C=S group. This electrophilic moiety is highly reactive, particularly towards nucleophilic groups like the thiol (-SH) groups found in cysteine residues of proteins. The primary mechanism of action for many ITCs involves the formation of dithiocarbamates through covalent modification of target proteins.

Key principles in the SAR-guided design of isothiocyanates include:

Electronic Effects: Altering the electron density of the isothiocyanate group can change its electrophilicity. Electron-withdrawing groups on the aryl ring can increase the reactivity of the -N=C=S carbon, potentially enhancing biological activity.

Steric Factors: The size and shape of the molecule influence its ability to fit into the binding site of a biological target. Bulky substituents can create steric hindrance, either preventing or enhancing the desired interaction.

Lipophilicity (Hydrophobicity): The lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties. This includes its ability to cross cell membranes to reach intracellular targets. Modifying the aryl ring with different substituents can systematically alter the compound's lipophilicity.

Pharmacophore Modification: While the -N=C=S group is essential, the aryl ring and its substituents are modified to fine-tune activity, selectivity, and pharmacokinetic properties. The goal is to optimize the molecule's ability to reach its target and interact with it effectively.

Influence of Halogen Substituents on Biological and Chemical Reactivity

Halogens are frequently used in drug design due to their unique properties. They can influence a molecule's conformation, pKa, metabolic stability, and binding interactions. In aryl isothiocyanates, halogen substituents exert their influence primarily through two main effects:

Inductive Effect: As highly electronegative atoms, halogens are strongly electron-withdrawing through the sigma (σ) bond framework. This effect increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to increased biological potency.

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect to some degree.

The size of the halogen atom (I > Br > Cl > F) also plays a critical role. Larger halogens can increase steric bulk and enhance van der Waals interactions within a target's binding pocket. Increased lipophilicity is another common outcome of halogenation, which can improve membrane permeability.

The table below, derived from a QSAR study on the antimicrobial activity of isothiocyanates against E. coli, illustrates how various physicochemical properties, influenced by substituents including halogens, correlate with biological activity. wur.nl

| Compound | Substituent(s) | Observed Activity (log(1/MIC)) | Key Physicochemical Descriptors |

|---|---|---|---|

| Phenyl ITC | H | 1.57 | Baseline |

| 4-Chlorophenyl ITC | 4-Cl | 1.80 | Increased electrophilicity, moderate lipophilicity |

| 4-Bromophenyl ITC | 4-Br | 1.80 | Increased electrophilicity, higher lipophilicity |

| 2,4-Dichlorophenyl ITC | 2,4-diCl | 2.10 | High electrophilicity and lipophilicity |

Positional Isomerism Effects (e.g., ortho-, meta-, para-substitution) on Compound Properties

Ortho-substitution: A substituent at the position adjacent to the isothiocyanate group can cause significant steric hindrance. This can force the -N=C=S group out of plane with the aromatic ring, altering its reactivity and interaction with planar binding sites. However, this steric bulk can also promote specific conformations that are favorable for binding with certain targets. In some cases, ortho-substitution can lead to intramolecular hydrogen bonding, affecting the compound's properties.

Meta-substitution: A meta-substituent has a more moderate steric impact than an ortho-substituent. Its electronic influence on the isothiocyanate group is primarily inductive, as resonance effects are weaker at the meta position.

In QSAR models for antimicrobial ITCs, shape and polarity were identified as critical factors. wur.nl The position of a halogen directly impacts these descriptors. For example, a 2,4-dichlorophenyl isothiocyanate, with both ortho and para substitution, showed higher activity than singly substituted analogs, suggesting that a combination of electronic withdrawal and specific spatial arrangement of the halogens is beneficial for its antimicrobial action. wur.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. These models are represented by mathematical equations that can be used to predict the activity of new, untested compounds.

For halogenated aryl isothiocyanates, a QSAR model would typically involve calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure and properties:

Electronic Descriptors: Such as partial charges on atoms (e.g., the carbon of the NCS group), dipole moment, and Hammett constants, which describe the electron-donating or -withdrawing ability of substituents.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters, which relate to the volume and shape of the molecule or its substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A study on the antimicrobial properties of 26 different isothiocyanates developed robust QSAR models that successfully predicted their activity. wur.nlresearchgate.netfao.org The models revealed that partial charge, polarity, reactivity, and shape were the key physicochemical properties underlying the antibacterial activity of the ITCs. wur.nlresearchgate.netfao.org Such models are invaluable for predictive research, allowing scientists to prioritize the synthesis of compounds with the highest predicted potency and screen virtual libraries of compounds before committing to resource-intensive chemical synthesis and biological testing.

The general form of a QSAR equation is: Biological Activity = c0 + c1(descriptor1) + c2(descriptor2) + ...

The success of a QSAR model is evaluated by its statistical significance (e.g., R²) and its predictive power, which is often assessed using cross-validation techniques (e.g., Q²) and by testing it against an external set of compounds. wur.nl

Design of Compound Libraries for SAR Exploration

To systematically explore the SAR of halogenated aryl isothiocyanates, researchers design and synthesize compound libraries. A compound library is a collection of structurally related molecules where specific parts of the structure are varied in a controlled manner. This approach allows for the efficient mapping of the chemical space around a lead compound.

The design of a library for halogenated aryl isothiocyanates would typically involve:

Scaffold Selection: The core scaffold is the phenyl isothiocyanate structure.

Variation Points: The points of variation are the positions on the phenyl ring.

Building Block Selection: A diverse set of halogens (F, Cl, Br, I) and combinations thereof are selected as the "building blocks."

A well-designed library would include variations in:

Halogen Type: To probe the effect of size, electronegativity, and lipophilicity (e.g., comparing fluoro, chloro, bromo, and iodo derivatives).

Position of Substitution: Systematically placing halogens at the ortho-, meta-, and para-positions to understand positional isomerism effects.

Degree of Substitution: Including mono-, di-, and tri-halogenated compounds to explore the cumulative effects of substituents.

Modern synthetic methods, including parallel synthesis and automated techniques, facilitate the rapid production of such libraries. For example, a two-step process involving the reaction of various halogenated anilines with phenyl chlorothionoformate can be used to efficiently generate a diverse library of the corresponding isothiocyanates. organic-chemistry.org Once synthesized, these libraries are screened for biological activity, and the resulting data is used to build and refine SAR and QSAR models, guiding the next cycle of drug design.

Mechanistic Research on Biological Activities of 5 Chloro 2 Iodophenyl Isothiocyanate Derivatives

Mechanisms of Enzyme Modulation and Inhibition

Interaction with Detoxification Enzymes (e.g., Phase I and Phase II Biotransformation Enzymes)

No research data is currently available on the specific interactions of 5-Chloro-2-iodophenyl Isothiocyanate derivatives with Phase I and Phase II biotransformation enzymes.

Specific Enzyme Inhibition Studies (e.g., Urease)

There are no specific studies identified that investigate the inhibitory effects of this compound derivatives on urease or other specific enzymes.

Impact on Cellular Redox Homeostasis

Information regarding the impact of this compound derivatives on cellular redox homeostasis is not present in the current scientific literature.

Modulation of Intracellular Signaling Pathways

Investigating Effects on Cell Cycle Progression Pathways

No studies were found that specifically investigate the effects of this compound derivatives on cell cycle progression pathways.

Induction of Apoptotic Mechanisms in vitro (e.g., Bcl-2 Regulation)

There is no available research detailing the induction of apoptosis or the regulation of Bcl-2 by this compound derivatives in vitro.

Compound Names Mentioned

Influence on Inflammatory Response Pathways

No specific studies detailing the influence of this compound or its derivatives on inflammatory response pathways, such as the NF-κB or MAPK signaling pathways, were identified. While many isothiocyanates are known to exhibit anti-inflammatory properties by suppressing pro-inflammatory mediators, research has not been published on this specific compound's activity. nih.gov

Studies on Oxidative Stress Response Pathways

There is no available research on the effects of this compound derivatives on oxidative stress response pathways. The activation of the Nrf2/Keap1/ARE (Nuclear factor erythroid 2-related factor 2/Kelch-like ECH-associated protein 1/Antioxidant Response Element) pathway is a hallmark of many isothiocyanates, leading to the upregulation of antioxidant and detoxification enzymes. mdpi.comnih.gov However, whether this specific halogenated phenyl isothiocyanate engages this pathway has not been documented.

Receptor Binding and Activation Mechanisms in vitro

Specific in vitro receptor binding and activation studies for this compound are not present in the current scientific literature. Methodologies for such assays are well-established for evaluating ligand-receptor interactions, but they have not been applied to this compound to identify specific molecular targets. nih.gov

Cellular Uptake and Metabolism Studies in vitro

Detailed in vitro studies on the cellular uptake and metabolism of this compound could not be found. Generally, isothiocyanates are understood to enter cells and undergo conjugation with glutathione (B108866) (GSH), a critical step for their metabolism and cellular accumulation. researchgate.netnih.govnih.govdoi.org However, the specific uptake kinetics, metabolic fate, and the role of glutathione S-transferases (GSTs) for this particular chloro-iodo substituted compound have not been investigated.

Mechanistic Basis for Antiproliferative Effects in Cellular Models

No studies were identified that elucidate the mechanistic basis for any antiproliferative effects of this compound in cellular models. Research on other isothiocyanates has shown mechanisms involving cell cycle arrest and the induction of apoptosis through various signaling pathways, but these findings cannot be specifically attributed to the requested compound. nih.gov

Emerging Research Directions and Future Perspectives for 5 Chloro 2 Iodophenyl Isothiocyanate Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of isothiocyanates has traditionally relied on reagents that pose significant environmental and safety concerns, such as the highly toxic thiophosgene (B130339) or carbon disulfide. digitellinc.com A primary focus of future research will be the development of green and sustainable synthetic pathways to 5-Chloro-2-iodophenyl Isothiocyanate.

Emerging strategies in the broader field of isothiocyanate synthesis that could be adapted include:

Elemental Sulfur Utilization : The use of elemental sulfur, an abundant and low-cost industrial byproduct, is a promising green alternative. digitellinc.commdpi.com Methods involving the amine-catalyzed sulfurization of isocyanides with elemental sulfur are being refined to minimize waste and avoid toxic reagents. digitellinc.comrsc.org

Water-Based Reactions : Performing synthesis in water as a solvent significantly improves the environmental profile of the process. Green procedures have been developed for synthesizing ITCs from primary amines and carbon disulfide using sodium persulfate in water. rsc.orgrsc.org

Catalytic Approaches : Research into new catalytic systems can reduce the energy consumption and improve the efficiency of ITC synthesis. For example, 1,8-diazabicyclo[5.4.0]undec-7-en (DBU) has been shown to be an effective catalyst for the sulfurization of isocyanides. rsc.org

Microwave-Assisted Synthesis : The application of microwave irradiation can accelerate reaction times and improve yields, offering a more energy-efficient method. tandfonline.com

| Method | Traditional Reagents | Sustainable Alternatives | Key Advantages of Alternatives |

| Sulfur Source | Thiophosgene, Carbon Disulfide (CS₂) | Elemental Sulfur (S₈) | Low toxicity, low cost, utilization of industrial byproduct digitellinc.com |

| Solvent | Dichloromethane (B109758), Chloroform | Water, Cyrene™, γ-butyrolactone (GBL) | Reduced environmental impact, improved safety rsc.orgrsc.org |

| Decomposition Reagent | Heavy Metals, Phosgene (B1210022) Derivatives | Sodium Persulfate, CaO, Cyanuric Acid | Avoidance of toxic heavy metals, greener reagents rsc.orgrsc.orgeurekaselect.comresearchgate.net |

| Energy Input | Conventional Heating (often prolonged) | Microwave Irradiation | Faster reaction times, reduced energy consumption tandfonline.com |

Exploration of New Reactivity Profiles and Derivatization Products

The isothiocyanate functional group (–N=C=S) is highly versatile, capable of reacting with a wide array of nucleophiles and participating in cycloaddition reactions. mdpi.com A significant future direction for this compound research is the systematic exploration of its reactivity to generate novel derivatives with potentially unique chemical and biological properties.

Key areas for exploration include:

Reaction with Nucleophiles : The electrophilic carbon atom of the isothiocyanate group readily reacts with amines, thiols, and alcohols. This reactivity can be harnessed to synthesize a diverse library of thiourea (B124793), dithiocarbamate (B8719985), and thiocarbamate derivatives. mdpi.com

Cycloaddition Reactions : Isothiocyanates can act as dipolarophiles in [2+3] cycloaddition reactions, providing a route to various five-membered heterocyclic compounds, such as 4-thiazolines. mdpi.comcdnsciencepub.com Investigating these reactions with this compound could yield novel heterocyclic structures.

Derivatization for Analysis : The creation of derivatives is also crucial for analytical purposes. Reacting isothiocyanates with ammonia (B1221849) or specific amines to form thiourea derivatives can introduce a UV-absorbing chromophore, facilitating detection and quantification in liquid chromatography. nih.gov This will be vital for future pharmacokinetic and metabolic studies.

| Reactant Type | General Product | Potential Application of Product |

| Primary/Secondary Amines | Substituted Thioureas | Synthesis of bioactive molecules, analytical standards mdpi.comnih.gov |

| Thiols | Dithiocarbamates | Intermediates in organic synthesis, potential biological activity mdpi.com |

| Azomethine Ylids | 4-Thiazolines | Novel heterocyclic compounds for screening cdnsciencepub.com |

| Ammonia | Thiourea | Analytical derivatization for LC-UV/MS analysis nih.gov |

Advanced Computational Modeling for Mechanism Prediction and Compound Design

In silico methods are becoming indispensable tools in chemical and biological research. For this compound, advanced computational modeling represents a powerful, resource-efficient approach to predict its properties and guide experimental work.

Future computational studies could focus on:

Density Functional Theory (DFT) : DFT calculations can be employed to investigate the compound's electronic structure, predict its reactivity, and elucidate reaction mechanisms at the atomic level. core.ac.uknih.govchemrxiv.org Such studies can help in understanding antioxidant potential through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.netnih.gov

Molecular Docking : To explore potential biological applications, molecular docking simulations can predict the binding interactions of this compound and its derivatives with specific protein targets. nih.govnih.gov This can identify likely cellular targets and guide the design of more potent and selective inhibitors for therapeutic purposes, such as targeting cyclooxygenase (COX) enzymes or proteasomal deubiquitinases. nih.govbau.edu.tr

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the compound when bound to a protein target, assessing the stability of the interaction over time and identifying key amino acid residues involved in the binding. nih.govrsc.org

| Computational Method | Application in ITC Research | Potential Insights for this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating thermochemical parameters (BDE, IE) to predict antioxidant activity. core.ac.ukresearchgate.net | Prediction of reactivity, stability, and potential for radical scavenging; guidance for synthetic efforts. |

| Molecular Docking | Predicting binding modes and affinities of ITCs to protein targets (e.g., enzymes, receptors). nih.govnih.gov | Identification of potential biological targets; rational design of novel derivatives with enhanced activity. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes; analyzing conformational changes upon binding. bau.edu.trrsc.org | Understanding the dynamic nature of binding to a target protein; refining the design of derivatives for improved stability. |

| ADME/Toxicity Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.govnih.gov | Early-stage assessment of drug-likeness and potential liabilities, prioritizing compounds for synthesis. |

Deeper Elucidation of Biological Mechanisms at the Molecular and Cellular Level

While the biological activities of this compound are yet to be defined, the broader class of ITCs is known to interact with numerous cellular pathways. nih.govrsc.org Future research will involve a deep dive into the molecular and cellular effects of this specific compound, moving beyond general observations to pinpoint precise mechanisms of action.

Prospective research should investigate:

Identification of Protein Targets : A crucial step is to identify the specific cellular proteins that are covalently modified by this compound. nih.gov The electrophilic nature of the ITC group allows it to react with nucleophilic residues like cysteine and lysine (B10760008) on proteins, altering their function. nih.gov

Cellular Pathway Modulation : Studies should examine the compound's effect on key signaling pathways implicated in cellular homeostasis and disease, such as those involved in apoptosis (e.g., caspase activation, Bcl-2 family regulation), cell cycle control, and inflammatory responses. researchgate.netnih.gov

Induction of Cytoprotective Genes : Many ITCs are known to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. mdpi.comnih.gov Investigating whether this compound can induce phase II detoxification enzymes and other cytoprotective genes via Nrf2 activation will be a key area of inquiry. mdpi.com

| Cellular Process | Known ITC Mechanisms | Future Research Questions for this compound |

| Apoptosis | Induction via mitochondrial pathway, cytochrome c release, caspase activation. researchgate.netnih.gov | Does the compound induce apoptosis in relevant cell models? Which specific caspases are activated? |

| Cell Cycle | Arrest at G2/M or other phases, modulation of cyclin-dependent kinases. nih.gov | Does it cause cell cycle arrest? At what phase and through what molecular regulators? |

| Inflammation | Inhibition of pro-inflammatory mediators, modulation of NF-κB signaling. nih.gov | Can it suppress inflammatory responses in cellular models of inflammation? |

| Oxidative Stress | Activation of the Nrf2-Keap1 pathway, induction of antioxidant enzymes. mdpi.comnih.gov | Is it an activator of the Nrf2 pathway? What downstream genes are induced? |

Integration of Multi-Omics Data in Mechanistic Biological Studies